N-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Lipophilic ligand efficiency Physicochemical property Drug-likeness

N-(3,4-Difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 946216-11-1) is a synthetic small molecule belonging to the pyridazinone class of heterocyclic compounds. It is characterized by a pyridazinone core substituted with a 4-ethoxyphenyl group at the 3-position and an N-(3,4-difluorophenyl)butanamide side chain at the 1-position.

Molecular Formula C22H21F2N3O3
Molecular Weight 413.425
CAS No. 946216-11-1
Cat. No. B2735903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS946216-11-1
Molecular FormulaC22H21F2N3O3
Molecular Weight413.425
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C22H21F2N3O3/c1-2-30-17-8-5-15(6-9-17)20-11-12-22(29)27(26-20)13-3-4-21(28)25-16-7-10-18(23)19(24)14-16/h5-12,14H,2-4,13H2,1H3,(H,25,28)
InChIKeyINCQIWXBSPBHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Pyridazinone Class & Procurement Profile


N-(3,4-Difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 946216-11-1) is a synthetic small molecule belonging to the pyridazinone class of heterocyclic compounds. It is characterized by a pyridazinone core substituted with a 4-ethoxyphenyl group at the 3-position and an N-(3,4-difluorophenyl)butanamide side chain at the 1-position [1]. The compound has a molecular formula of C22H21F2N3O3 and a molecular weight of 413.43 g/mol. Pyridazinone derivatives are widely explored in medicinal chemistry for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties [2]. However, the specific biological profile of this compound remains largely uncharacterized in the peer-reviewed primary literature, with available information primarily originating from chemical vendor catalogs and computational predictions. This evidence guide therefore focuses on class-level inferences and structural comparisons with the closest characterized analogs to inform scientific selection and procurement decisions.

Why N-(3,4-Difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide Cannot Be Trivially Substituted


Within the pyridazinone butanamide series, even minor structural modifications can lead to profound changes in target engagement, selectivity, and physicochemical properties. The specific substitution pattern of a 4-ethoxyphenyl group at the pyridazinone 3-position, combined with a 3,4-difluorophenyl amide, is not a generic combination [1]. For instance, the closely related methoxy analog (CAS 946321-86-4) differs by a single methylene unit in the alkoxy chain, yet this change can significantly alter lipophilicity (clogP), metabolic stability, and binding pocket complementarity . Furthermore, pyridazinones are known to act on multiple kinase targets (e.g., Met, Btk) and other enzymes (e.g., DAAO), with small structural changes often determining target selectivity [2]. Therefore, substituting this compound with an in-class analog without empirical validation risks compromising experimental reproducibility and can lead to erroneous structure-activity relationship (SAR) conclusions. The quantitative evidence below, while limited for this specific compound, underscores the dimensions along which differentiation must be evaluated before any substitution decision.

N-(3,4-Difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) Differentiation Between Ethoxy and Methoxy Pyridazinone Analogs

The target compound's 4-ethoxyphenyl substituent confers higher calculated lipophilicity (clogP) compared to its 4-methoxyphenyl analog (CAS 946321-86-4). This difference directly impacts Lipophilic Ligand Efficiency (LLE), a key metric for assessing developability. The ethoxy analog's increased lipophilicity may enhance membrane permeability but also elevate the risk of promiscuous binding and metabolic clearance, representing a trade-off that must be factored into experimental design .

Lipophilic ligand efficiency Physicochemical property Drug-likeness

Predicted Cytochrome P450 (CYP) Metabolic Stability: Ethoxy vs. Methoxy Substituent

The ethoxy group on the target compound is a known metabolic liability due to O-dealkylation by CYP enzymes, whereas methoxy analogs may exhibit different metabolic profiles. In silico models of CYP-mediated metabolism predict that the ethoxy analog has a higher intrinsic clearance (CLint) by CYP3A4 and CYP2D6 isoforms compared to the methoxy analog, primarily due to the greater steric accessibility of the terminal ethyl group for oxidative cleavage [1]. This class-level inference is supported by metabolic studies on structurally related pyridazinone amides where alkoxy chain length correlated with metabolic turnover [2].

Metabolic stability CYP450 In silico ADME

Kinase Inhibition Selectivity Profile: Pyridazinone Scaffold SAR and the Role of Pendant Aryl Substitution

The pyridazinone core is a privileged scaffold for kinase inhibition, with demonstrated activity against c-Met, Btk, and other tyrosine kinases. The specific nature of the pendant aryl group at the pyridazinone 3-position is a critical determinant of kinase selectivity. For example, in the c-Met pyridazinone inhibitor series, 4-alkoxyphenyl substituents at the 3-position modulate potency and selectivity through interactions with the DFG-out hydrophobic pocket [1]. The target compound's ethoxyphenyl group is likely to confer a different kinase inhibition fingerprint compared to analogs with chloro, fluoro, or unsubstituted phenyl groups at this position, even though specific IC50 data for this compound are not publicly available [2].

Kinase inhibition Structure-activity relationship Selectivity profile

Aqueous Solubility and Formulation Considerations Relative to Des-phenyl and Des-ethoxy Analogs

The extended aromatic surface area and the ethoxy group on the target compound are expected to reduce aqueous solubility relative to simpler pyridazinone analogs. Based on general solubility models (e.g., Yalkowsky's general solubility equation), the predicted aqueous solubility of the target compound is lower than that of N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953253-70-8), which lacks the para-ethoxy substituent [1]. This difference in solubility has direct implications for assay design, requiring higher DMSO content or alternative solubilization strategies that may affect biological readouts.

Aqueous solubility Formulation Thermodynamic solubility

Recommended Research and Industrial Application Scenarios for N-(3,4-Difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 946216-11-1)


Chemical Probe for Pyridazinone Kinase Inhibitor SAR Expansion (Ethoxy Series)

This compound is best deployed as part of a systematic SAR exploration of the alkoxy substituent at the pyridazinone 3-position. Its 4-ethoxyphenyl group fills a specific chemical space between the 4-methoxy and 4-propoxyphenyl analogs, allowing researchers to map the lipophilicity and steric tolerance of the hydrophobic pocket in kinase targets such as c-Met or Btk. Procurement is recommended only when accompanied by a matched set of alkoxy analogs to enable direct head-to-head comparison in the same assay [1].

Negative Control for Selectivity Profiling of Pyridazinone Chemical Probes

Given the unknown selectivity profile of this compound, it can serve as a control compound in kinase panel screens to establish the selectivity footprint of the ethoxyphenyl subclass. When used alongside well-characterized pyridazinone inhibitors, it helps delineate the contribution of the 4-alkoxyphenyl moiety to off-target kinase engagement [2].

In Vitro Metabolism Studies of O-Dealkylation Pathways in Pyridazinone Amides

The ethoxy group provides a model substrate for studying CYP-mediated O-dealkylation kinetics in the pyridazinone amide series. This compound can be used in liver microsomal or hepatocyte incubation studies to quantify metabolic clearance and identify major metabolites, generating data that inform the design of metabolically stable next-generation analogs [3].

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.